6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidine-4-carboxylic acid
Overview
Description
6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . This compound is known for its unique structure, which includes a hexahydropyrimidine ring substituted with isopropyl and dimethyl groups, as well as a carboxylic acid functional group. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
The synthesis of 6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidine-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of isopropylamine with dimethyl acetoacetate, followed by cyclization and oxidation steps to form the desired hexahydropyrimidine ring . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 6-Isopropyl-5,5-dimethyl-2-oxohexahydropyrimidine-4-carboxylic acid include other hexahydropyrimidine derivatives with different substituents. These compounds may have similar structures but differ in their chemical properties and biological activities. For example:
5,6-Dimethyl-4-oxohexahydropyrimidine-2-carboxylic acid: Lacks the isopropyl group, resulting in different reactivity and applications.
6-Isopropyl-4-oxohexahydropyrimidine-2-carboxylic acid: Lacks the dimethyl groups, affecting its stability and interactions. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5,5-dimethyl-2-oxo-6-propan-2-yl-1,3-diazinane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-5(2)6-10(3,4)7(8(13)14)12-9(15)11-6/h5-7H,1-4H3,(H,13,14)(H2,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNAXIYCAPYAGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(C(NC(=O)N1)C(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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